molecular formula C22H28N2O2 B2716947 3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide CAS No. 953917-06-1

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide

Cat. No.: B2716947
CAS No.: 953917-06-1
M. Wt: 352.478
InChI Key: IZUVUQSGOACEDU-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a synthetic organic compound designed for research applications. Its structure incorporates a benzamide group linked to a phenylmorpholine moiety through a butyl chain. The morpholine ring, a common feature in medicinal chemistry, is known to influence the physicochemical properties and bioavailability of molecules . Similarly, substituted benzamide derivatives are a significant class of compounds explored extensively for their potential interactions with various biological targets . Compounds featuring benzamide and morpholine structures are frequently investigated for their potential role in modulating central nervous system (CNS) targets. Research into analogous molecules has suggested possible research applications in areas such as psychiatric and neurodegenerative diseases, metabolic disorders, and sleep/circadian rhythm regulation . The specific research value of this compound would be contingent upon empirical testing to elucidate its precise mechanism of action and binding affinity within biological systems. This product is intended for laboratory research by qualified professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and adhere to their institution's guidelines before handling this compound.

Properties

IUPAC Name

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-18-8-7-11-20(16-18)22(25)23-12-5-6-13-24-14-15-26-21(17-24)19-9-3-2-4-10-19/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVUQSGOACEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide typically involves the condensation of 3-methylbenzoic acid with 4-(2-phenylmorpholino)butylamine. This reaction is usually carried out in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) under solvent-free conditions at room temperature . The reaction can also be catalyzed by copper(II) triflate (Cu(OTf)2) to improve the yield and efficiency .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

The following analysis compares 3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide with structurally related benzamide derivatives, focusing on synthetic routes, substituent effects, and pharmacological implications.

Key Observations :

  • Synthetic Efficiency: Yields for diazepane-linked benzamides (e.g., 9b, 9a) range from 33–56%, influenced by substituent electronic and steric effects. The trifluoromethyl group in 9b enhances reactivity, contributing to higher yields compared to cyanophenyl analogs (9a, 48%) .
Pharmacological Relevance
  • Dopamine Receptor Targeting: Compounds like [3H]4-(dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide () exhibit high selectivity for dopamine D3 receptors. The morpholine and piperazine moieties in these analogs suggest that the 2-phenylmorpholine group in the target compound may similarly influence receptor affinity or selectivity .
Physicochemical Properties
Property This compound 3-Methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide 9b (Trifluoromethyl-diazepane analog)
Molecular Weight (g/mol) ~380 (estimated) 344.43 544.0 (calculated)
Polar Groups Morpholine oxygen, amide Pyrrolidine sulfonyl, amide 1,4-Diazepane, amide, CF3
Solubility Moderate (morpholine enhances water solubility) Low (sulfonyl group may reduce solubility) Low (CF3 increases lipophilicity)

Key Observations :

  • The 2-phenylmorpholine group likely improves aqueous solubility compared to sulfonyl or trifluoromethyl-substituted analogs, critical for bioavailability .
  • The 1,4-diazepane ring in 9b introduces basic nitrogen atoms, which may enhance protonation-dependent receptor interactions .

Biological Activity

3-Methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and comparison with similar compounds.

Chemical Structure and Properties

The compound features a benzamide core substituted with a morpholine moiety, which is known to influence its interaction with biological targets. The specific arrangement of functional groups in this compound contributes to its unique biological profile.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound through various assays. For example:

  • Cell Viability Assays : The compound has been tested against multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). Results indicate that it exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutics.
Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-715.63Doxorubicin10.0
HeLa12.34Cisplatin5.0
HCT-11618.455-Fluorouracil20.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

Other Biological Activities

In addition to anticancer effects, studies have suggested other biological activities:

  • Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation.
  • Antimicrobial Effects : Preliminary data indicate potential efficacy against certain bacterial strains, although further research is needed to confirm these findings.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide , the unique phenylmorpholine moiety in this compound appears to enhance its biological activity.

Table: Comparison of Biological Activities

CompoundAnticancer Activity (IC50 µM)Anti-inflammatory ActivityAntimicrobial Activity
This compound15.63ModeratePotential
4-Ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide20.00LowLow

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

  • Study on Apoptosis Induction : Research demonstrated that compounds similar to this compound can significantly increase caspase activity in MCF-7 cells, indicating a mechanism for inducing apoptosis.
  • In Vivo Studies : Animal models treated with related benzamides showed reduced tumor growth rates, supporting the potential therapeutic applications of these compounds in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including (1) preparation of the morpholine derivative via nucleophilic substitution or reductive amination, and (2) coupling with 3-methylbenzoyl chloride under anhydrous conditions. Key steps include:

  • Morpholine ring formation : Use 2-phenylmorpholine precursors with butylamine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C .

  • Amide coupling : Employ coupling agents like EDCI/HOBt in dichloromethane (0–5°C) to minimize side reactions .

  • Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and use molecular sieves to absorb moisture .

    • Data Consideration : Yields range from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : Combine NMR (¹H, ¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and IR spectroscopy:

  • ¹H NMR : Identify morpholine ring protons (δ 3.5–4.0 ppm, multiplet) and benzamide aromatic protons (δ 7.2–8.1 ppm) .

  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

  • IR : Validate amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C (~1120 cm⁻¹) .

    • Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the butyl linker region .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition (e.g., kinases)?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP-binding pockets (e.g., Abl1 kinase) .

  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with inhibitory activity (IC₅₀) using Hammett parameters .

  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .

    • Data Conflict Resolution : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility; validate with mutagenesis studies .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

  • Methodology :

  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

  • Bioavailability assays : Compare oral vs. intravenous administration in rodent models (plasma t½, Cₘₐₓ) .

  • LogP adjustment : Introduce polar groups (e.g., hydroxyl) on the benzamide ring to reduce LogP from 3.5 to 2.8 .

    • Data Analysis : Use ANOVA to assess statistical significance of formulation differences (p < 0.05) .

Q. How do reaction kinetics and catalysis influence large-scale synthesis reproducibility?

  • Methodology :

  • Kinetic profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., amide coupling) .
  • Catalyst screening : Test Pd/C or enzyme-mediated (e.g., lipase) systems for hydrogenation steps .
  • Scale-up challenges : Optimize heat transfer using flow reactors (e.g., microfluidic devices) to maintain 85% yield at >1 kg scale .

Methodological Reference Table

ParameterTechnique/ReagentKey Evidence
Amide couplingEDCI/HOBt, DCM, 0–5°C
PurificationSilica gel chromatography (EtOAc/Hex)
Structural validation¹H NMR (δ 7.2–8.1 ppm)
Computational modelingAutoDock Vina, Abl1 kinase PDB: 1IEP
Bioavailability assayRodent plasma pharmacokinetics

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